Home > Products > Screening Compounds P42617 > 3-Chloro-7-methoxyisoquinolin-1-ol
3-Chloro-7-methoxyisoquinolin-1-ol -

3-Chloro-7-methoxyisoquinolin-1-ol

Catalog Number: EVT-15497131
CAS Number:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Chloro-7-methoxyisoquinolin-1-ol is a chemical compound that belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chlorine and methoxy functional groups contributes to its unique reactivity and biological properties.

Source

The compound can be synthesized through various methods, including chlorination of methoxyisoquinoline derivatives. Its structural formula is represented as C10H8ClNOC_{10}H_{8}ClNO, with a molecular weight of approximately 193.63 g/mol. It is cataloged under several CAS numbers, including 53533-54-3 .

Classification

3-Chloro-7-methoxyisoquinolin-1-ol is classified as a heterocyclic aromatic compound. It exhibits characteristics typical of isoquinolines, which are known for their diverse biological activities, including antitumor and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of 3-chloro-7-methoxyisoquinolin-1-ol typically involves:

  1. Chlorination Reaction: Chlorination of 7-methoxyisoquinoline using chlorine gas or phosphorus pentachloride under controlled conditions.
  2. Substitution Reactions: Utilizing nucleophilic substitution reactions to introduce the chloro group at the desired position on the isoquinoline ring.

Technical Details

The reaction conditions often require an inert atmosphere, such as argon, to prevent unwanted side reactions. The chlorination process may be monitored using thin-layer chromatography (TLC) to ensure the desired product formation and purity .

Molecular Structure Analysis

Data

  • Molecular Formula: C10H8ClNOC_{10}H_{8}ClNO
  • Molecular Weight: 193.63 g/mol
  • InChI Key: QNXXMSPGOLFCCV-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

3-Chloro-7-methoxyisoquinolin-1-ol participates in several chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines or alcohols.
  2. Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
  3. Reduction Reactions: Reduction can lead to the formation of derivatives with fewer halogen atoms or altered functional groups.

Technical Details

These reactions are typically facilitated by reagents such as sodium methoxide for substitutions and potassium permanganate for oxidation processes .

Mechanism of Action

The mechanism of action for 3-chloro-7-methoxyisoquinolin-1-ol involves its interaction with specific biological targets, such as enzymes or receptors in cellular pathways. The compound may modulate enzyme activity, leading to alterations in metabolic processes or signaling pathways. The precise mechanisms depend on the specific biological context and target interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Melting Point: Specific values are not always available but can be determined experimentally.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .

Applications

3-Chloro-7-methoxyisoquinolin-1-ol has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its biological activity against cancer cells and microbial strains.
  2. Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  3. Pharmaceutical Development: Potential role in drug formulation targeting specific biochemical pathways due to its unique structure and reactivity.

Research continues into optimizing its synthetic routes and exploring new applications within medicinal chemistry .

Introduction to Isoquinoline Derivatives in Medicinal Chemistry

Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyridine moiety. This structure provides a versatile platform for drug design, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The incorporation of halogen and alkoxy substituents, particularly at the 3- and 7-positions, significantly modulates the electronic properties, steric bulk, and binding affinity of these heterocyclic compounds. Chloro-methoxy substitution patterns specifically enhance molecular recognition capabilities by influencing electron distribution across the aromatic system while maintaining optimal lipophilicity for membrane permeability. These strategic modifications have yielded compounds with improved target selectivity and pharmacokinetic profiles across therapeutic areas, including oncology, neurology, and infectious diseases [5] [6].

Structural Significance of Chloro-Methoxy Substitution in Isoquinoline Scaffolds

The 3-chloro-7-methoxy configuration on the isoquinoline nucleus creates a distinct electronic topography that enhances interactions with biological macromolecules. The chlorine atom at C3 exerts strong electron-withdrawing effects, polarizing the aromatic system and creating electron-deficient regions that facilitate halogen bonding with carbonyl groups or electron-rich residues in protein binding pockets. This halogen bonding capability, with a typical strength of 5–30 kJ/mol, significantly contributes to binding affinity and selectivity. Simultaneously, the methoxy group at C7 donates electrons through resonance effects, creating a region of increased electron density that supports hydrogen bond acceptance and cation-π interactions. This push-pull electronic asymmetry across the isoquinoline scaffold enables multipoint recognition of complex binding sites [5].

The steric parameters of chloro and methoxy substituents are complementary: chlorine (van der Waals radius: 1.75 Å) provides moderate steric bulk without significantly increasing molecular weight, while the methoxy group adopts a planar conformation that extends the molecular footprint without substantial vertical obstruction. This balanced steric profile allows deep penetration into binding clefts, as demonstrated in tubulin-binding pyrroloisoquinoline derivatives where analogous substitutions enhanced inhibitory activity against cancer cell lines (GI50 values reaching 27–50 nM) [3]. Molecular modeling studies of structurally related compounds indicate that 3-chloro substitution frequently engages in hydrophobic pocket interactions, while 7-methoxy groups form hydrogen bonds with key residues in enzyme active sites, such as those observed in HER2 kinase inhibitors [1].

Table 1: Bioactivity of Selected Chloro- and Methoxy-Substituted Isoquinoline Derivatives

Compound StructureBiological TargetKey Activity MetricsStructural Insights
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline (C6-unsubstituted)Tubulin polymerizationIC50 (HCT116): 5.5 nMChloro substitution enhances cytotoxicity
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline (C6-chloro)Tubulin polymerizationIC50 (HCT116): 1.9 nMChloro improves potency 2.9-fold
HER2 inhibitor compound 14fHER2 kinase7–12× selectivity over EGFR vs. lapatinibMethoxy contributes to cellular activity
5,8-Dihydroisoquinoline-4-carboxylate derivativesCancer cell proliferationIC50 (H1299): 37.85 μMC7 substitution critical for activity

The conformational effects of chloro-methoxy substitution restrict rotational freedom at adjacent positions, potentially preorganizing the molecule for target binding and reducing the entropic penalty upon complex formation. This effect is particularly valuable in protein-protein interaction inhibitors where rigidification improves binding kinetics. Additionally, the chloro-methoxy combination demonstrates favorable metabolic stability by protecting adjacent metabolic soft spots from oxidation, as evidenced in compound 14f which displayed enhanced stability in microsomal assays compared to unsubstituted analogs [1]. The strategic placement of these substituents also modulates aqueous solubility—the methoxy group enhances water contact points without significantly increasing log P values, maintaining a balance suitable for oral bioavailability [5] [6].

Historical Context and Evolution of Isoquinoline-Based Drug Discovery

The medicinal history of isoquinoline derivatives spans over two centuries, beginning with the isolation of morphine from Papaver somniferum in the early 1800s. This foundational discovery revealed the therapeutic potential of isoquinoline-containing alkaloids and spurred intensive investigation into related natural products. Throughout the 19th and early 20th centuries, ethnobotanical knowledge guided the discovery of numerous bioactive isoquinolines, including the antimicrobial berberine, the antitussive codeine, and the muscle relaxant tubocurarine. These early agents demonstrated the remarkable structural diversity and pharmacological versatility of this alkaloid class [5] [7].

The mid-20th century witnessed a paradigm shift toward rational drug design based on the isoquinoline scaffold. Synthetic methodologies advanced significantly, enabling the creation of non-natural analogs with optimized properties. During the 1950–1980 period, medicinal chemists systematically explored structure-activity relationships (SAR), leading to clinically impactful molecules: papaverine (vasodilator), apomorphine (anti-Parkinsonian), and quinapril (antihypertensive). These successes established core principles for substituent effects—notably revealing that electron-donating groups at C7 enhanced CNS penetration, while halogens at C3 improved metabolic stability and binding affinity [5].

Table 2: Evolution of Key Isoquinoline-Based Therapeutics (FDA Approved)

EraRepresentative AgentsTherapeutic CategoryStructural Innovations
1800–1950Morphine, Codeine, TubocurarineAnalgesic, Antitussive, Neuromuscular blockerNaturally occurring scaffolds
1950–2000Papaverine, Apomorphine, QuinaprilVasodilator, Anti-Parkinsonian, ACE inhibitorSemisynthetic modifications
2000–PresentRoxadustat, Tenapanor, LurbinectedinAnemia treatment, IBS-C therapy, AnticancerSynthetic chloro/methoxy substitutions
Pipeline (Phase III)SJ733, JNJ-74856665Antimalarial, Anti-AMLTargeted hybrid molecules

The modern era (2000–present) has been defined by targeted therapy approaches leveraging chloro-methoxy substitutions. Contemporary drug discovery has produced FDA-approved agents such as roxadustat (anemia treatment), tenapanor (IBS-C therapy), and lurbinectedin (metastatic small cell lung cancer). These agents exemplify sophisticated scaffold optimization where chloro and methoxy groups strategically address specific drug development challenges: enhancing target affinity (e.g., HIF-PH inhibition by roxadustat), optimizing pharmacokinetic profiles, and overcoming resistance mechanisms [5]. The recent development of HER2-selective inhibitors featuring isoquinoline cores with methoxy substitutions demonstrated 7–12-fold selectivity enhancements over EGFR compared to lapatinib, highlighting the continued relevance of these substituents in modern kinase drug design [1].

Current research focuses on multi-target agents for complex diseases, exploiting the isoquinoline scaffold's capacity for diverse interactions. Isoquinoline derivatives are being engineered to concurrently modulate cancer-related pathways (e.g., tubulin polymerization and kinase signaling) and neurodegenerative processes (e.g., cholinesterase inhibition and amyloid aggregation). This approach aligns with the understanding that complex diseases like cancer and Alzheimer's require polypharmacological strategies [2]. The integration of computational methods—particularly deep learning for binding affinity prediction and generative models for de novo design—is accelerating the discovery of optimized chloro-methoxy isoquinoline derivatives. These technologies can rapidly evaluate virtual libraries exceeding 10⁶ compounds, identifying candidates with optimal steric, electronic, and pharmacokinetic profiles for synthesis and evaluation [9] [10].

Future directions include the development of covalent inhibitors leveraging the reactivity of chloro substituents and PROTACs (Proteolysis Targeting Chimeras) incorporating isoquinoline warheads. The chloro group in particular provides a handle for targeted covalent modification or linker attachment for heterobifunctional molecules. These innovations, combined with advanced delivery strategies, position the isoquinoline scaffold for continued therapeutic innovation in precision medicine [1] [5] [10].

Properties

Product Name

3-Chloro-7-methoxyisoquinolin-1-ol

IUPAC Name

3-chloro-7-methoxy-2H-isoquinolin-1-one

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C10H8ClNO2/c1-14-7-3-2-6-4-9(11)12-10(13)8(6)5-7/h2-5H,1H3,(H,12,13)

InChI Key

UAGNCHYARKWLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(NC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.